AZD8055 has been used in trials studying the treatment of Cancer, Lymphomas, Solid Tumors, MALIGNANT GLIOMA, and brainstem glioma, among others.
mTOR Kinase Inhibitor AZD8055 is an inhibitor of the mammalian target of rapamycin (mTOR) with potential antineoplastic activity. mTOR kinase inhibitor AZD8055 inhibits the serine/threonine kinase activity of mTOR, resulting in decreased expression of mRNAs necessary for cell cycle progression, which may induce cell cycle arrest and tumor cell apoptosis. mTOR phosphorylates transcription factors, such as S6K1 and 4E-BP1, which stimulate protein synthesis and regulate cell growth, proliferation, motility, and survival.
AZD8055
CAS No.: 1009298-09-2
Cat. No.: VC0548349
Molecular Formula: C25H31N5O4
Molecular Weight: 465.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 1009298-09-2 |
---|---|
Molecular Formula | C25H31N5O4 |
Molecular Weight | 465.5 g/mol |
IUPAC Name | [5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol |
Standard InChI | InChI=1S/C25H31N5O4/c1-16-14-33-10-8-29(16)24-20-5-6-21(18-4-7-22(32-3)19(12-18)13-31)26-23(20)27-25(28-24)30-9-11-34-15-17(30)2/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17-/m0/s1 |
Standard InChI Key | KVLFRAWTRWDEDF-IRXDYDNUSA-N |
Isomeric SMILES | C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOC[C@@H]5C |
SMILES | CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C |
Canonical SMILES | CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C |
Appearance | Yellow solid powder |
AZD8055 is a potent, selective, and orally bioavailable mammalian target of rapamycin (mTOR) kinase inhibitor. It is primarily used in research for its potential antineoplastic activity, targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) . This dual inhibition is significant because it prevents the feedback activation of AKT, a common issue with rapalogues, which are drugs that target only mTORC1 .
Mechanism of Action
AZD8055 acts as an ATP-competitive inhibitor of mTOR, with an IC50 value of 0.8 nM. It is highly selective for mTOR over PI3K isoforms and exhibits no activity against a panel of 260 kinases at concentrations up to 10 µM . By inhibiting mTOR, AZD8055 decreases the expression of mRNAs necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in tumor cells .
Research Findings
AZD8055 has been studied in various clinical trials for its efficacy in treating cancers, including solid tumors, lymphomas, malignant glioma, and brainstem glioma . In a phase I trial, AZD8055 was tested in patients with advanced solid tumors to assess its safety, pharmacokinetics, and preliminary efficacy. The maximum tolerated dose was found to be 90 mg twice daily, with dose-limiting toxicities including elevated transaminases .
In Vitro and In Vivo Studies
In vitro studies using the Pediatric Preclinical Testing Program (PPTP) cell line panel showed that AZD8055 potently inhibited cell proliferation with median IC50 values of 24.7 nM and 31.7 nM for relative and absolute IC50, respectively . In vivo, AZD8055 induced significant differences in event-free survival (EFS) distribution compared to controls in 64% of evaluable solid tumor xenografts .
Clinical Trials and Safety
AZD8055 has been evaluated in clinical trials for its safety and efficacy. The first-in-man study involved patients with advanced solid tumors, where AZD8055 was administered in ascending doses to determine the maximum tolerated dose . Common adverse effects included elevated liver enzymes, which were dose-limiting at higher concentrations .
Dose Escalation and Tolerability
Dose (mg) | Formulation | Number of Patients | Dose-Limiting Toxicities |
---|---|---|---|
10 | Oral Solution | 3 | None |
20 | Oral Solution | 3 | None |
40 | Oral Solution | 6 | Elevated transaminases (1) |
40 | Tablet | 6 | None |
60 | Tablet | 6 | None |
90 | Tablet | 6 | Elevated transaminases (1) |
120 | Tablet | 6 | Elevated transaminases (3) |
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